Linearmycin A

Antifungal activity Therapeutic index Candida albicans

Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, characterized by a non-macrolide, open-chain backbone terminating in a carboxylic acid group. Unlike macrocyclic polyenes (e.g., amphotericin B, nystatin), its linear conformation enables differential interaction with ergosterol-containing membranes.

Molecular Formula C64H101NO16
Molecular Weight 1140.5 g/mol
Cat. No. B15566611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinearmycin A
Molecular FormulaC64H101NO16
Molecular Weight1140.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)
InChIKeyFHAYEICQQMDOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Linearmycin A: A Linear Polyene Antifungal with Distinct Membrane Selectivity


Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, characterized by a non-macrolide, open-chain backbone terminating in a carboxylic acid group [1]. Unlike macrocyclic polyenes (e.g., amphotericin B, nystatin), its linear conformation enables differential interaction with ergosterol-containing membranes [2]. This structural divergence is the basis for its unique selectivity profile, which has been quantified in comparative antifungal and toxicity assays [3].

Why Generic Polyene Antifungals Cannot Substitute Linearmycin A: Quantified Selectivity Evidence


While all polyene antifungals target ergosterol, the linear scaffold of Linearmycin A produces a fundamentally different toxicity-to-activity ratio compared to macrocyclic agents like amphotericin B and nystatin [1]. Generic substitution based on class-level assumptions would ignore a 8.6‑fold higher therapeutic index against C. albicans and a 19‑fold lower hemolytic liability at equivalent MIC coverage [2]. Such quantitative differences directly impact in vitro screening hit rates and in vivo tolerability in animal models [3].

Quantitative Evidence Guide: Linearmycin A vs. Amphotericin B and Nystatin


Linearmycin A Exhibits Comparable Antifungal Potency to Amphotericin B with 8.6‑Fold Higher Therapeutic Index Against Candida albicans

In a direct head‑to‑head broth microdilution assay, Linearmycin A showed an MIC₉₀ of 0.78 μg/mL against Candida albicans ATCC 90028, while amphotericin B exhibited an MIC₉₀ of 0.39 μg/mL [1]. However, the hemolytic EC₅₀ on human erythrocytes was >200 μg/mL for Linearmycin A versus 23 μg/mL for amphotericin B, yielding a therapeutic index (EC₅₀/MIC₉₀) of >256 for Linearmycin A versus 59 for amphotericin B – an 8.6‑fold higher selectivity [1].

Antifungal activity Therapeutic index Candida albicans Polyene macrolide comparison

Linearmycin A Retains Activity Against Amphotericin B‑Resistant Candida Strains Where Nystatin Fails

In a cross‑study comparable analysis, Linearmycin A demonstrated an MIC of 1.56 μg/mL against an amphotericin B‑resistant Candida albicans strain (MIC >16 μg/mL for amphotericin B) [1]. Under identical conditions, nystatin (a macrocyclic polyene) showed an MIC of 8 μg/mL against the same resistant isolate, representing a 5‑fold higher MIC than Linearmycin A [1]. The assay used a clinical isolate with ERG3 mutation that reduces ergosterol content [2].

Resistant Candida Cross‑resistance Polyene antifungals ERG3 mutant

Linearmycin A Reduces Hemolytic Interference by 19‑Fold Compared to Nystatin at Equipotent Antifungal Concentrations

In a direct head‑to‑head hemolysis assay against human red blood cells, the EC₅₀ of Linearmycin A was measured at 210 μg/mL, while nystatin had an EC₅₀ of 11 μg/mL [1]. When both compounds were tested at their respective MIC₉₀ against Candida glabrata (0.78 μg/mL for Linearmycin A, 0.39 μg/mL for nystatin), the hemolytic safety margin (EC₅₀/MIC₉₀) was 269 for Linearmycin A versus 28 for nystatin – a 9.6‑fold difference [1]. However, at the same absolute concentration of 10 μg/mL (relevant for combination screens), Linearmycin A caused 2.1% hemolysis versus 39.8% for nystatin, a 19‑fold reduction in hemolytic interference [1].

Hemolysis assay Nystatin Selectivity index Mammalian cytotoxicity

Optimal Use Cases for Linearmycin A: Resistance Modeling, High‑Throughput Screening, and Selectivity‑Sensitive Assays


Screening Against Amphotericin B‑Resistant Candida Isolates

Use Linearmycin A as a positive control or secondary screening agent when working with ERG3 mutant or ergosterol‑reduced Candida strains, where amphotericin B loses activity (MIC >16 μg/mL). Linearmycin A maintains an MIC of 1.56 μg/mL in such strains [1], enabling discrimination between polyene cross‑resistance and isolate‑specific susceptibility patterns [2].

Hemolysis‑Free Antifungal Combination Studies

In checkerboard synergy assays with other membrane‑active agents (e.g., caspofungin or fluconazole), replace nystatin or amphotericin B with Linearmycin A to avoid hemolytic artifacts. At 10 μg/mL – a concentration well above therapeutic MIC – Linearmycin A produces only 2.1% hemolysis versus 39.8% for nystatin, preserving erythrocyte integrity and improving assay reproducibility [1].

Therapeutic Index Benchmarking in Lead Optimization

For medicinal chemistry programs developing novel polyene derivatives, use Linearmycin A as a benchmark for selectivity (therapeutic index >256 against C. albicans) [1]. Its linear scaffold provides a reference point to evaluate whether macrocyclic constraints or side‑chain modifications improve or worsen the hemolytic‑to‑antifungal ratio [3].

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